molecular formula C15H24N2 B14032871 (S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane

(S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane

Cat. No.: B14032871
M. Wt: 232.36 g/mol
InChI Key: ZCPKHTZTMXJHLB-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the benzyl group and the specific stereochemistry at the 1-position make this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(2S)-1-benzyl-2,5,5-trimethyl-1,4-diazepane

InChI

InChI=1S/C15H24N2/c1-13-11-16-15(2,3)9-10-17(13)12-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3/t13-/m0/s1

InChI Key

ZCPKHTZTMXJHLB-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1CNC(CCN1CC2=CC=CC=C2)(C)C

Canonical SMILES

CC1CNC(CCN1CC2=CC=CC=C2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 2,5,5-trimethyl-1,4-diazepane.

    Formation of the Intermediate: The benzylamine is reacted with a suitable protecting group to form a protected intermediate.

    Cyclization: The protected intermediate undergoes cyclization under specific conditions to form the diazepane ring.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepanes with various functional groups.

Scientific Research Applications

(S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2,5-dimethyl-1,4-diazepane
  • 1-Benzyl-2,5,5-trimethyl-1,4-oxazepane
  • 1-Benzyl-2,5,5-trimethyl-1,4-thiazepane

Uniqueness

(S)-1-Benzyl-2,5,5-trimethyl-1,4-diazepane is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

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